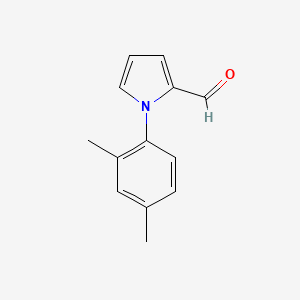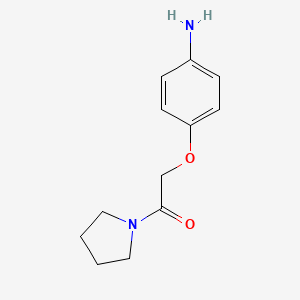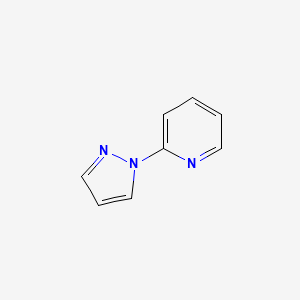
1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde (DMPPC) is an organic compound of the pyrrole family and is used in the synthesis of various organic compounds. DMPPC is an important intermediate for the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Chromatographic Separation and Stereochemistry Studies : One study explored the synthesis of N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, closely related to the compound . They focused on chromatographic separation of enantiomers and the barriers to racemization in these compounds (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).
Synthesis and Computational Study : Another research synthesized a pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), via aldol condensation. This study is significant for understanding the synthesis and electronic properties of pyrrole derivatives (Singh, Rawat, & Sahu, 2014).
Paramagnetic Transition Metal Ions Coordination : In a different application, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, was used as a ligand for coordinating paramagnetic transition metal ions. This resulted in a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).
Crystal and Molecular Structures Analysis : A study on derivatives of 2,4-dimethylpyrrole analyzed their crystal and molecular structures, which included 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde and similar compounds. This study is vital for understanding the hydrogen-bonding patterns in these derivatives (Senge & Smith, 2005).
Catalysis in Ring-Opening Polymerization : Additionally, pyrrole-based ligands, such as 1H-pyrrole-2-carbaldehyde, were used to synthesize aluminum and zinc complexes. These complexes were active catalysts for the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).
Luminescence Sensing : Another study synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks sensitive to benzaldehyde-based derivatives. This indicates potential applications in fluorescence sensing (Shi, Zhong, Guo, & Li, 2015).
NMR Spectroscopy Analysis : Finally, a study on the CH···N and CH···O intramolecular hydrogen bonding effects in the 1H, 13C, and 15N NMR spectra of the configurational isomers of 1‐vinylpyrrole‐2‐carbaldehyde oxime substantiated by DFT calculations offers insights into the spectroscopic properties of pyrrole derivatives (Afonin et al., 2009).
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-13(11(2)8-10)14-7-3-4-12(14)9-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMVMLPVTPNACV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393951 |
Source


|
| Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
37560-47-7 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)





